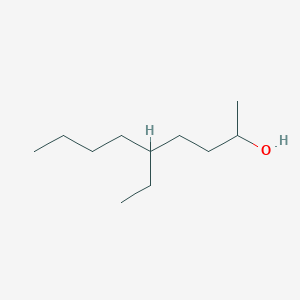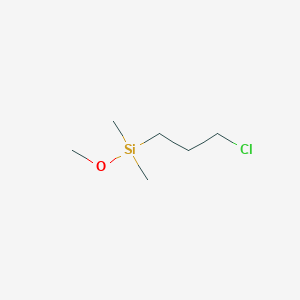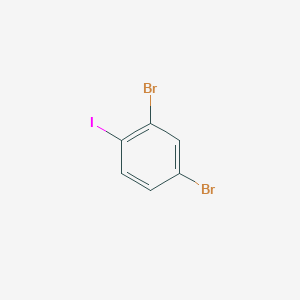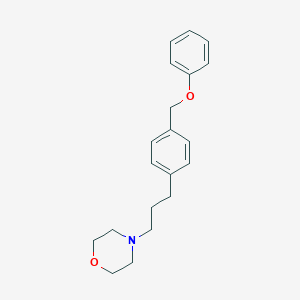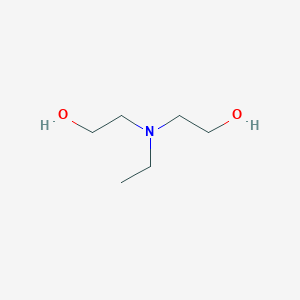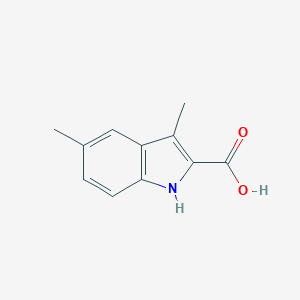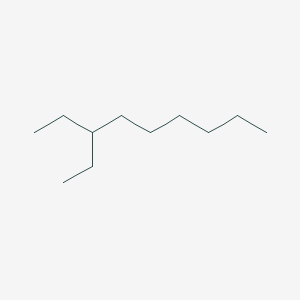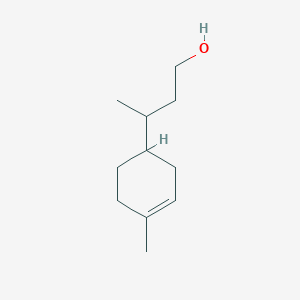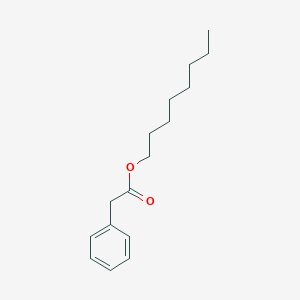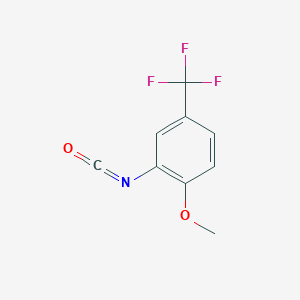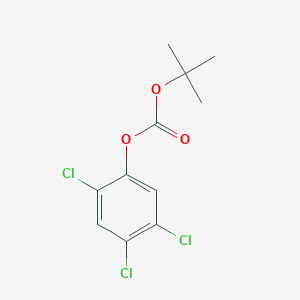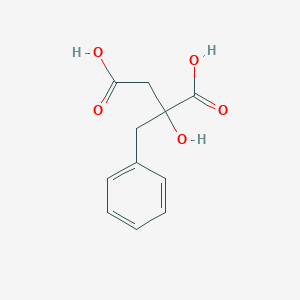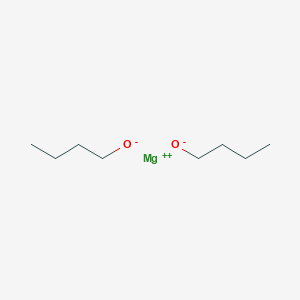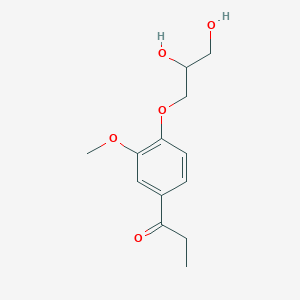
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol, also known as PPMP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PPMP has been found to inhibit the activity of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids, which are important components of cell membranes. In
Wirkmechanismus
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol inhibits the activity of glucosylceramide synthase, an enzyme that catalyzes the synthesis of glucosylceramide from ceramide and UDP-glucose. Glucosylceramide is a precursor for the synthesis of glycosphingolipids, which are important components of cell membranes. By inhibiting the activity of glucosylceramide synthase, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol reduces the synthesis of glycosphingolipids, which can lead to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been found to have a variety of biochemical and physiological effects. In cancer cells, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol induces cell cycle arrest and apoptosis by inhibiting the synthesis of glycosphingolipids, which are important for cell proliferation and survival. In neurodegenerative disorders, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol reduces the accumulation of toxic proteins in the brain, which can lead to neuronal damage. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has also been found to have antiviral activity against HIV and other viruses by inhibiting the synthesis of glycosphingolipids, which are important for viral entry and replication.
Vorteile Und Einschränkungen Für Laborexperimente
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been extensively studied in vitro and in vivo, which makes it a valuable tool for understanding the mechanism of action of glucosylceramide synthase inhibitors. However, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the identification of biomarkers that can predict the response to 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol treatment in different diseases. Additionally, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be used as a tool to study the role of glycosphingolipids in different biological processes, such as cell signaling and membrane trafficking. Finally, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be used in combination with other drugs to enhance their therapeutic efficacy.
Synthesemethoden
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be synthesized by reacting 3-(4-hydroxyphenoxy)-1,2-propanediol with propionyl chloride in the presence of a base such as pyridine. The reaction yields 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol as a white crystalline solid with a melting point of 143-145°C.
Wissenschaftliche Forschungsanwendungen
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been shown to reduce the accumulation of toxic proteins in the brain, which can lead to neuronal damage. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has also been found to have antiviral activity against HIV and other viruses.
Eigenschaften
CAS-Nummer |
1087-06-5 |
|---|---|
Produktname |
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol |
Molekularformel |
C13H18O5 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
SUTGJZFFEVGULT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



